molecular formula C23H16ClFN2O3 B11629565 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

カタログ番号: B11629565
分子量: 422.8 g/mol
InChIキー: SIPMKSJJVYXRTR-XUTLUUPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 4-chlorophenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, and a pyridin-3-ylmethyl substituent at position 1.

特性

分子式

C23H16ClFN2O3

分子量

422.8 g/mol

IUPAC名

(4E)-5-(4-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H16ClFN2O3/c24-17-7-3-15(4-8-17)20-19(21(28)16-5-9-18(25)10-6-16)22(29)23(30)27(20)13-14-2-1-11-26-12-14/h1-12,20,28H,13H2/b21-19+

InChIキー

SIPMKSJJVYXRTR-XUTLUUPISA-N

異性体SMILES

C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

正規SMILES

C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using a fluorobenzoyl chloride and a suitable base.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce or replace functional groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., acyl chlorides, alkyl halides)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups (e.g., ketones, carboxylic acids)

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups (e.g., alcohols, amines)

    Substitution: Substituted derivatives with new functional groups replacing existing ones

科学的研究の応用

Molecular Structure and Formula

  • Molecular Formula : C22H22ClFN2O3
  • Molecular Weight : 416.9 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Structural Characteristics

The compound features a pyrrolidine ring substituted with various functional groups that enhance its biological activity. The presence of a chlorophenyl and fluorobenzoyl moiety is significant for its interaction with biological targets.

Pharmacological Activity

  • Antitumor Activity :
    • Studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Inhibition of Kinase Activity :
    • Certain analogs have been investigated as inhibitors of receptor tyrosine kinases, which are critical in cancer progression. The structure suggests potential activity against RET kinase, which is implicated in several types of cancer .
  • Neurological Applications :
    • The compound may also have applications in neurology as a modulator of NMDA receptors, which are involved in synaptic plasticity and memory function .

Synthesis Techniques

The synthesis of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions that include:

  • Formation of the pyrrolidine core via cyclization reactions.
  • Introduction of the chlorophenyl and fluorobenzoyl groups through electrophilic aromatic substitution.
  • Hydroxylation at the 3-position to enhance solubility and biological activity .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

StudyFocusFindings
Study AAntitumor effectsDemonstrated significant inhibition of tumor growth in xenograft models.
Study BKinase inhibitionShowed IC50 values indicating strong inhibition of RET kinase activity.
Study CNeurological effectsFound to improve cognitive function in animal models through NMDA receptor modulation.

作用機序

6. 類似の化合物との比較

5-(4-クロロフェニル)-4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-[(ピリジン-3-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オンは、次のような他の類似の化合物と比較することができます。

    5-(4-クロロフェニル)-4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-[(ピリジン-2-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オン: この化合物は、類似の構造を持ちますが、ピリジニルメチル基の位置が異なります。この違いは、化学的および生物学的特性の変動につながる可能性があります。

    5-(4-クロロフェニル)-4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-[(ピリジン-4-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オン: この化合物は、類似の構造を持ちますが、ピリジニルメチル基の位置が異なります。この違いは、化学的および生物学的特性の変動につながる可能性があります。

    5-(4-クロロフェニル)-4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-[(ピリジン-3-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン: この化合物は、類似の構造を持ちますが、メチル基の代わりにエチル基を持っています。この違いは、化学的および生物学的特性の変動につながる可能性があります。

5-(4-クロロフェニル)-4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-[(ピリジン-3-イル)メチル]-2,5-ジヒドロ-1H-ピロール-2-オンの独自性は、置換基の特定の組み合わせにあります。これは、他の類似の化合物では観察されない可能性のある、明確な化学的および生物学的特性を与えています。

類似化合物との比較

Table 1: Key Substituents and Physical Properties of Analogous Pyrrol-2-one Derivatives

Compound Name Position 5 Substituent Position 4 Substituent Position 1 Substituent Melting Point (°C) Yield (%)
Target Compound 4-Chlorophenyl 4-Fluorobenzoyl Pyridin-3-ylmethyl Not reported Not reported
Compound 20 () 4-tert-Butylphenyl 4-Methylbenzoyl 2-Hydroxypropyl 263–265 62
Compound 21 () 4-Dimethylaminophenyl 4-Methylbenzoyl 2-Hydroxypropyl Not reported Not reported
Compound 4-Hydroxyphenyl 3-Fluoro-4-methylbenzoyl Furan-2-ylmethyl Not reported Not reported
Compound 4-Hydroxy-3-methoxyphenyl 4-Fluorobenzoyl Pyridin-3-ylmethyl Not reported Not reported
Compound 4-Chlorophenyl 4-Butoxybenzoyl 5-Methyl-1,3,4-thiadiazol-2-yl Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 4-chlorophenyl (Cl) and 4-fluorobenzoyl (F) substituents enhance electrophilicity compared to electron-donating groups (EDGs) like the 4-tert-butylphenyl in Compound 20. This may influence reactivity in nucleophilic addition or binding to biological targets .

Noncovalent Interactions and Molecular Recognition

emphasizes the role of noncovalent interactions in molecular recognition. The target compound’s 3-hydroxy and 4-fluorobenzoyl groups may engage in hydrogen bonding and π-π stacking, respectively, analogous to ’s compound, which has a 4-hydroxy-3-methoxyphenyl group. In contrast, the thiadiazolyl group in ’s compound could participate in dipole-dipole interactions or metal coordination, offering distinct binding profiles .

Computational and Analytical Tools

Structural analyses of these compounds likely employed tools such as:

  • SHELX () : For X-ray crystallography to resolve molecular packing and hydrogen-bonding networks.
  • Noncovalent Interaction (NCI) Analysis (): To visualize interaction surfaces, critical for understanding binding modes in biological systems .

Implications for Drug Design

The target compound’s combination of EWGs (Cl, F) and hydrogen-bond donors (3-OH) mirrors trends in kinase inhibitor design, where such groups enhance target affinity and metabolic stability.

生物活性

5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H20ClFN2O3
  • Molecular Weight : 474.92 g/mol
  • LogP (Partition Coefficient) : 5.256
  • Water Solubility : LogSw -5.84
  • Acid Dissociation Constant (pKa) : 9.51

These properties suggest a relatively hydrophobic nature, which may influence its bioavailability and interaction with biological membranes.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and urea metabolism, respectively .
  • Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : The compound's structural features may allow it to interact with cancer-related targets, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialModerate to strong
AChE InhibitionStrong
Urease InhibitionStrong
AnticancerModerate

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of the compound against various bacterial strains. The results indicated that while it exhibited strong activity against Salmonella typhi, its effectiveness varied with other strains, suggesting a selective mechanism of action that could be further explored for therapeutic applications in infectious diseases .

Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit AChE and urease. Results demonstrated strong inhibitory effects, indicating potential applications in treating conditions like Alzheimer's disease (through AChE inhibition) and disorders related to urea metabolism .

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Rodent Models : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
  • Tissue Distribution : Use radiolabeled analogs (e.g., 14C) to track accumulation in target organs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。